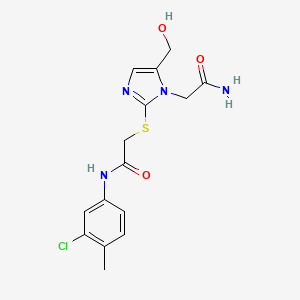

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O3S/c1-9-2-3-10(4-12(9)16)19-14(23)8-24-15-18-5-11(7-21)20(15)6-13(17)22/h2-5,21H,6-8H2,1H3,(H2,17,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAKUTWIFYIPSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

Introduction of the Thioether Group: The thioether linkage is introduced by reacting the imidazole derivative with a suitable thiol compound under mild conditions.

Amide Bond Formation: The final step involves the coupling of the thioether-imidazole intermediate with 3-chloro-4-methylphenyl acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group on the imidazole ring can undergo oxidation to form a carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

Reduction: Formation of an amine from a nitro group.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving imidazole-containing enzymes. Its structural similarity to natural substrates can help in understanding enzyme mechanisms.

Medicine

Medically, this compound could be investigated for its potential as a therapeutic agent. The presence of the imidazole ring suggests possible antifungal or antimicrobial properties, while the amide linkage might contribute to its stability and bioavailability.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The thioether and amide groups may also play roles in binding to proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Table 1: Structural Comparison

Pharmacological Activity

Table 2: Activity Profiles

Biological Activity

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by an imidazole ring, a thioether linkage, and a chloro-substituted phenylacetamide moiety, which may contribute to its pharmacological properties.

Molecular Characteristics

- Molecular Formula : C14H16ClN3O3S

- Molecular Weight : 347.81 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring is known for its ability to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins. The thioether group may also play a role in stabilizing interactions with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and growth.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been reported to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway, which is often overexpressed in cancer cells. By inhibiting DHFR, the compound may disrupt nucleotide synthesis, leading to reduced tumor growth.

Study 1: Antitumor Efficacy

A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids to identify novel anticancer agents. The results indicated that this compound showed significant antitumor efficacy, with IC50 values in the low micromolar range against several cancer types .

Study 2: Mechanistic Insights

Further investigation into the mechanism of action revealed that the compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors. This dual action contributes to its effectiveness as an anticancer agent .

Data Summary

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of thiourea derivatives with maleimides or aryl halides under reflux in glacial acetic acid (60–100°C, 2–5 hours). TLC monitoring is critical for tracking intermediate formation . For example, coupling 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide in acetic acid under reflux for 2 hours yields thiazole intermediates, which are recrystallized from ethanol/water mixtures to achieve >90% purity . Key variables include stoichiometry (1.0–1.1 equiv of reactants) and solvent choice (acetic acid vs. DMF), which impact crystallinity and byproduct formation .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) functional groups .

- NMR (¹H/¹³C) : Identify aromatic protons (δ 6.8–8.2 ppm for substituted phenyl groups) and methylene/methyl signals (δ 2.1–4.5 ppm) adjacent to imidazole or acetamide moieties .

- Elemental Analysis : Match experimental C/H/N/S values with theoretical calculations (e.g., ±0.3% deviation) to confirm purity .

Q. What are the recommended protocols for assessing solubility and stability in biological assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation at concentrations >10 µM .

- Stability Studies : Incubate the compound in simulated physiological conditions (37°C, pH 7.4) for 24–72 hours. Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the thioacetamide moiety in nucleophilic substitutions?

- Methodological Answer : Perform kinetic studies using model reactions (e.g., with thiols or amines) under varying pH (4–9) and temperature (25–60°C). Monitor reaction progress via ¹H NMR to track the disappearance of the thioacetamide proton (δ ~3.8 ppm) and quantify intermediates . Computational modeling (DFT at B3LYP/6-31G* level) can predict transition-state energies for sulfur-centered nucleophilic attacks .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

- Methodological Answer :

- Case Study : Conflicting ¹³C NMR signals for imidazole C2/C5 carbons can arise from tautomerism. Use variable-temperature NMR (VT-NMR, −40°C to +40°C) to slow tautomeric exchange and assign peaks definitively .

- X-ray Crystallography : Resolve ambiguous NOE correlations in NOESY spectra by comparing experimental crystal structures with predicted dihedral angles (e.g., imidazole ring planarity) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Substitution Patterns : Replace the 3-chloro-4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate binding affinity. Synthesize derivatives via Ullmann coupling or Suzuki-Miyaura reactions .

- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets). Use molecular docking (AutoDock Vina) to correlate activity with predicted binding poses, focusing on hydrogen bonds between the acetamide carbonyl and active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.